molecular formula C24H29N3O2 B1663336 Daporinad CAS No. 658084-64-1

Daporinad

Cat. No.: B1663336
CAS No.: 658084-64-1
M. Wt: 391.5 g/mol
InChI Key: KPBNHDGDUADAGP-VAWYXSNFSA-N
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Description

Daporinad, also known as FK866, is a highly specific inhibitor of nicotinamide phosphoribosyl transferase (NAMPT). This enzyme plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), which is essential for cellular metabolism and energy production. By inhibiting NAMPT, this compound induces apoptosis in tumor cells, making it a promising compound in cancer research .

Mechanism of Action

Target of Action

Daporinad, also known as FK866, is a highly specific inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is an enzyme involved in the salvage pathway of NAD biosynthesis, playing a crucial role in cellular energy metabolism.

Mode of Action

This compound acts by inhibiting NAMPT, thereby disrupting the NAD salvage pathway . This inhibition leads to a decrease in the intracellular NAD level, which is essential for energy production and cellular functions. The reduction in NAD levels can induce apoptosis, particularly in cancer cells that have a high requirement for NAD .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NAD salvage pathway . By inhibiting NAMPT, this compound prevents the conversion of nicotinamide to nicotinamide mononucleotide, a key step in the NAD salvage pathway. This disruption can lead to a decrease in NAD levels, affecting various downstream processes dependent on NAD, including energy metabolism and DNA repair .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). A study has shown that this compound exhibits a linear pharmacokinetic tendency in the dose range from 5 to 10 mg/kg, but a non-linear tendency at a dose of 30 mg/kg in mice .

Result of Action

The primary molecular effect of this compound’s action is the induction of apoptosis, particularly in cancer cells . By inhibiting NAMPT and reducing NAD levels, this compound disrupts energy metabolism and other cellular functions, leading to cell death . This makes this compound a potential therapeutic agent for various cancers, including melanoma, cutaneous T-cell lymphoma, and B-cell chronic lymphocytic leukemia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the stability of this compound in mouse plasma was found to be stable for at least 4 hours at room temperature, two weeks long-term, and across three freeze/thaw cycles . .

Biochemical Analysis

Biochemical Properties

Daporinad plays a significant role in biochemical reactions as it specifically inhibits NAMPT . NAMPT is a rate-limiting enzyme involved in the generation of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in various biological processes . By inhibiting NAMPT, this compound disrupts the NAD-dependent metabolic processes, leading to a decrease in cellular energy production and eventually cell death .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, particularly in tumor cells . This is achieved through the disruption of NAD-dependent metabolic processes, which leads to a decrease in cellular ATP levels . The impact of this compound on cell signaling pathways, gene expression, and cellular metabolism is largely due to its inhibition of NAMPT .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to NAMPT, thereby inhibiting the enzyme’s activity . This inhibition disrupts the biosynthesis of NAD, a crucial coenzyme involved in various biological processes, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation . The disruption of these processes leads to a decrease in cellular ATP levels, inducing apoptosis, particularly in tumor cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have temporal effects. It was found to be stable under various conditions: short-term (4 hours), long-term (2 weeks), and freeze/thaw (three cycles) . The effects of this compound on cellular function, including its impact on NAD-dependent metabolic processes and induction of apoptosis, have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In intravenous pharmacokinetic studies of this compound in mice, it showed a linear pharmacokinetic tendency in the dose range from 5 to 10 mg/kg, but a non-linear pharmacokinetic tendency at a dose of 30 mg/kg .

Metabolic Pathways

This compound is involved in the NAD biosynthesis pathway by inhibiting the enzyme NAMPT . This disruption affects the metabolic flux and metabolite levels within the cell, leading to a decrease in cellular ATP levels and eventually inducing apoptosis .

Transport and Distribution

Given its role as a NAMPT inhibitor, it can be inferred that it may be distributed wherever NAMPT is present within the cell .

Subcellular Localization

The subcellular localization of this compound is also yet to be fully understood. Considering its mechanism of action, it is likely that this compound localizes to the same subcellular compartments as NAMPT

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of daporinad involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes to ensure cost-effectiveness and efficiency. The process involves large-scale reactors, precise control of reaction parameters, and rigorous purification steps to obtain pharmaceutical-grade this compound .

Chemical Reactions Analysis

Types of Reactions: Daporinad undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties .

Scientific Research Applications

Daporinad has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high specificity for nicotinamide phosphoribosyl transferase and its potent apoptotic effects on tumor cells. Compared to other similar compounds, this compound has shown promising results in preclinical and clinical studies, making it a valuable tool in cancer research .

Properties

IUPAC Name

(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c28-23(12-11-21-8-6-15-25-19-21)26-16-5-4-7-20-13-17-27(18-14-20)24(29)22-9-2-1-3-10-22/h1-3,6,8-12,15,19-20H,4-5,7,13-14,16-18H2,(H,26,28)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBNHDGDUADAGP-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CCCCNC(=O)/C=C/C2=CN=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101026050
Record name (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101026050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658084-64-1, 201034-75-5, 658084-94-7
Record name (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=658084-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Daporinad [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201034755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daporinad [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0658084641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daporinad
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101026050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FK866
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)prop-2-enamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DAPORINAD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V71TF6V9M7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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